molecular formula C10H14N4 B8627079 4-(3-Aminopropylamino)-indazole

4-(3-Aminopropylamino)-indazole

Cat. No.: B8627079
M. Wt: 190.25 g/mol
InChI Key: DIVHOTCNKGLTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminopropylamino)-indazole is a synthetic indazole derivative characterized by a 3-aminopropylamino substituent at the 4-position of the indazole scaffold. Indazole derivatives are bicyclic heteroaromatic compounds with a fused benzene and pyrazole ring, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities . The 3-aminopropylamino group introduces a flexible, positively charged side chain, which may enhance interactions with biological targets through hydrogen bonding or electrostatic interactions. For example, substituents at the 4-position of indazole often influence binding kinetics and residence times in protein-ligand complexes, as observed in studies of similar compounds .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

N'-(1H-indazol-4-yl)propane-1,3-diamine

InChI

InChI=1S/C10H14N4/c11-5-2-6-12-9-3-1-4-10-8(9)7-13-14-10/h1,3-4,7,12H,2,5-6,11H2,(H,13,14)

InChI Key

DIVHOTCNKGLTBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NCCCN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Binding Kinetics

  • R1 Fragment (Solvent-Exposed Region): Compounds with a 4-(4-morpholinyl) phenyl R1 fragment (e.g., cluster III/IV indazoles) exhibit prolonged residence times due to interactions with residues like G135 and V136 at the hydrophobic pocket entrance . In contrast, 4-(3-Aminopropylamino)-indazole’s R1 group (aminopropylamino) may form hydrogen bonds with solvent-exposed residues, though its impact on dissociation rates remains unquantified.
  • R2 Fragment (Buried Hydrophobic Pocket): Substituents like alicyclic or methoxy groups in the R2 position (e.g., cluster III/IV compounds) enhance residence times by stabilizing interactions with residues L107, I110, and F138 . The aminopropylamino group in this compound, being polar, may instead engage in hydrogen bonding with buried residues like Y139, a feature associated with slow-dissociating clusters .

Table 1: Substituent Comparison and Residence Time Trends

Compound Type R1 Fragment R2 Fragment Residence Time (log τ) Key Interactions
Cluster III/IV Indazoles 4-Morpholinyl phenyl Alicyclic/Methoxy >2.5 Hydrophobic packing (F138, L107)
This compound 3-Aminopropylamino N/A (varies by synthesis) Unknown Potential H-bonding (Y139, G135)
Quinazoline Outliers Variable Variable <1.0 Weak hydrophobic/transient interactions

Pharmacological Activity

  • Antimicrobial and Anti-inflammatory Potential: Thiazolidine-indazole derivatives (e.g., 6-nitroindazole analogs) demonstrate broad-spectrum antimicrobial activity due to the thiazolidinone ring’s electrophilic properties .
  • Kinase Inhibition and Selectivity: Indazoles with halogenated R2 fragments show high kinase selectivity, whereas polar substituents like aminopropylamino may reduce off-target effects but require optimization for membrane permeability .

Computational Predictions and Deviations

  • Residence Time Models: Linear regression (LR) and support vector regression (SVR) models predict residence times for indazoles with R² = 0.75–0.86, but deviations occur for compounds with nonstandard R2 substituents (e.g., 3-methylbenzyl groups) . This compound’s polar R1 fragment may place it in clusters with moderate dissociation rates, depending on R2 design.
  • Outlier Behavior: Quinazoline analogs and certain indazoles exhibit poor correlation between computed and experimental τ values due to transient interactions, highlighting the need for substituent-specific modeling .

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